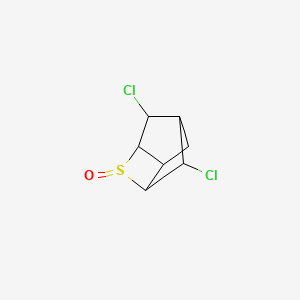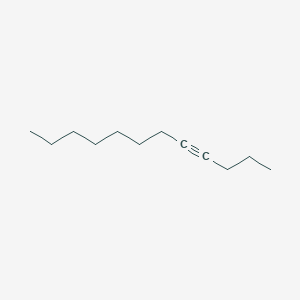
4-Dodecyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyne is an organic compound with the molecular formula C₁₂H₂₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, dodec-4-yne . It is a colorless liquid that is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Dodecyne can be synthesized through various methods. One common approach involves the alkylation of acetylene with a suitable alkyl halide under basic conditions. Another method includes the dehydrohalogenation of 4-dodecene using a strong base like potassium hydroxide (KOH) in an alcoholic medium .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of dodecane. This process involves the removal of hydrogen atoms from dodecane in the presence of a catalyst, typically a metal such as platinum or palladium .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dodecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield dodecane.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Dodecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Dodecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Dodecene: An alkene with a double bond, used in similar industrial applications.
2-Dodecyne: Another alkyne with the triple bond at a different position, exhibiting similar reactivity.
Uniqueness of 4-Dodecyne: this compound is unique due to its specific position of the triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
22058-01-1 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
dodec-4-yne |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H2,1-2H3 |
InChI-Schlüssel |
RVIMTVIYJAEION-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC#CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
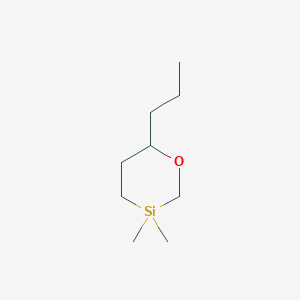
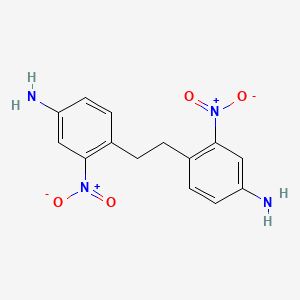
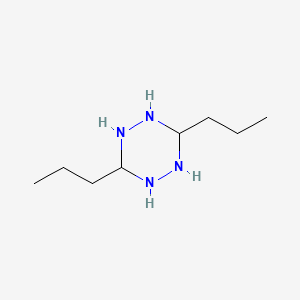

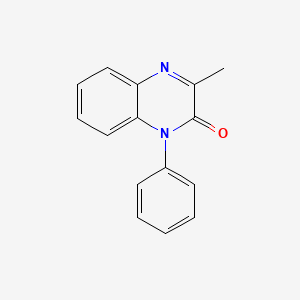
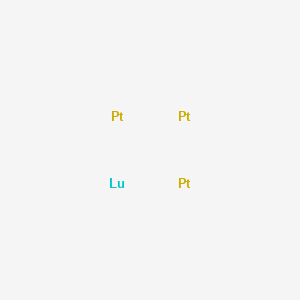
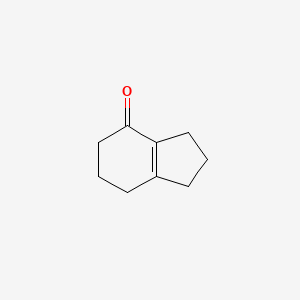

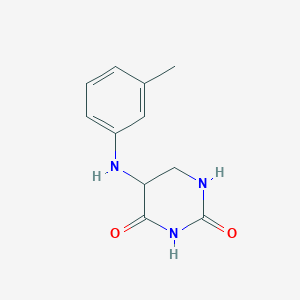

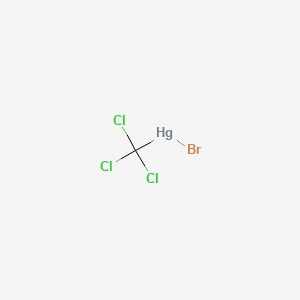
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
